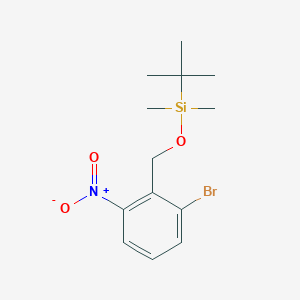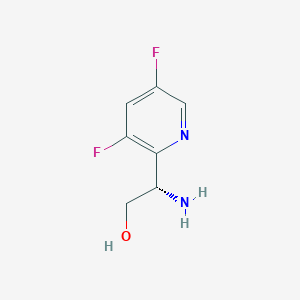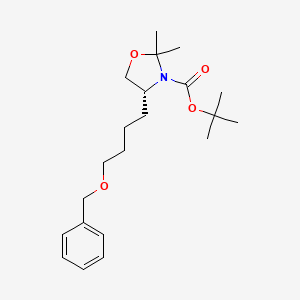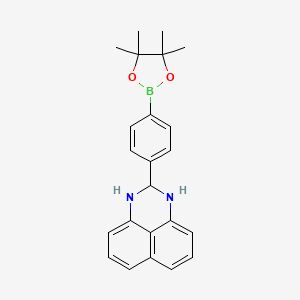
((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane
Vue d'ensemble
Description
((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane: is an organosilicon compound with the molecular formula C13H20BrNO3Si . It is characterized by the presence of a bromine atom, a nitro group, and a tert-butyl-dimethylsilyl ether moiety attached to a benzyl group. This compound is often used in organic synthesis and has applications in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromo-6-nitrobenzyl alcohol with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods: While specific industrial production methods for this compound) are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring stringent quality control measures to maintain product purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in ((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane) can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like in the presence of a catalyst or .
Oxidation Reactions: The benzyl group can be oxidized to a benzaldehyde or benzoic acid using oxidizing agents like or .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like or in polar aprotic solvents such as .
Reduction: with a catalyst or in .
Oxidation: in or in .
Major Products:
Substitution: Formation of substituted benzyl derivatives.
Reduction: Conversion to 2-amino-6-nitrobenzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Applications De Recherche Scientifique
Chemistry: ((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane) is used as a protecting group for alcohols in organic synthesis. The tert-butyl-dimethylsilyl group can be selectively removed under mild conditions, making it useful for multi-step synthesis processes.
Biology and Medicine: This compound is utilized in the synthesis of biologically active molecules, including potential pharmaceuticals. Its ability to undergo selective reactions makes it valuable in the development of complex drug molecules.
Industry: In the chemical industry, this compound) is used in the production of specialty chemicals and intermediates for various applications, including materials science and agrochemicals.
Mécanisme D'action
The mechanism of action of ((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane) primarily involves its role as a protecting group in organic synthesis. The tert-butyl-dimethylsilyl group protects hydroxyl groups from unwanted reactions during multi-step synthesis. The compound can be selectively deprotected using fluoride ions, which cleave the silicon-oxygen bond, releasing the free alcohol.
Comparaison Avec Des Composés Similaires
- ((2-Bromo-6-nitrobenzyl)oxy)(trimethyl)silane)
- ((2-Bromo-6-nitrobenzyl)oxy)(triethyl)silane)
- ((2-Bromo-6-nitrobenzyl)oxy)(tert-butyldiphenyl)silane)
Comparison:
- ((2-Bromo-6-nitrobenzyl)oxy)(trimethyl)silane): Similar in structure but with a trimethylsilyl group instead of a tert-butyl-dimethylsilyl group. It offers less steric hindrance and may be more reactive in certain conditions.
- ((2-Bromo-6-nitrobenzyl)oxy)(triethyl)silane): Contains a triethylsilyl group, providing different steric and electronic properties compared to the tert-butyl-dimethylsilyl group.
- ((2-Bromo-6-nitrobenzyl)oxy)(tert-butyldiphenyl)silane): Features a tert-butyldiphenylsilyl group, which is bulkier and offers greater protection but may require harsher conditions for deprotection.
Conclusion
((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane) is a versatile compound with significant applications in organic synthesis, scientific research, and industry. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for chemists and researchers.
Propriétés
IUPAC Name |
(2-bromo-6-nitrophenyl)methoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO3Si/c1-13(2,3)19(4,5)18-9-10-11(14)7-6-8-12(10)15(16)17/h6-8H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHKCQCIDTWCDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=CC=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855632 | |
| Record name | [(2-Bromo-6-nitrophenyl)methoxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147531-02-9 | |
| Record name | [(2-Bromo-6-nitrophenyl)methoxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]propanamide](/img/structure/B1401449.png)




![{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol](/img/structure/B1401454.png)
![potassium;trifluoro-[(E)-3-methoxyprop-1-enyl]boranuide](/img/structure/B1401455.png)
